molecular formula C19H18N2O3S B5052793 N-phenyl-3-(1-pyrrolidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide

N-phenyl-3-(1-pyrrolidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide

Cat. No. B5052793
M. Wt: 354.4 g/mol
InChI Key: FWGKDOPYBMYQRA-UHFFFAOYSA-N
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Description

N-phenyl-3-(1-pyrrolidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide, commonly known as rimonabant, is a synthetic cannabinoid receptor antagonist that was developed as an anti-obesity and anti-smoking agent. Rimonabant acts by blocking the CB1 receptor, which is responsible for the psychoactive effects of cannabis.

Mechanism of Action

Rimonabant acts as a selective antagonist of the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, rimonabant reduces the activity of the endocannabinoid system, which is involved in the regulation of appetite, energy balance, and glucose metabolism.
Biochemical and Physiological Effects:
Rimonabant has been shown to reduce food intake and body weight by decreasing the activity of the endocannabinoid system, which regulates appetite and energy balance. Rimonabant also improves insulin sensitivity and glucose metabolism, which makes it a potential treatment for diabetes. In addition, rimonabant has been shown to reduce the rewarding effects of nicotine, which makes it a potential treatment for nicotine addiction.

Advantages and Limitations for Lab Experiments

Rimonabant has several advantages for lab experiments, including its selectivity for the CB1 receptor, which allows for specific targeting of the endocannabinoid system. However, rimonabant has several limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on rimonabant, including its potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Rimonabant has also been studied as a potential treatment for inflammatory bowel disease and cancer. Further research is needed to determine the safety and efficacy of rimonabant in these applications. Additionally, research on the development of more selective and potent CB1 receptor antagonists is ongoing.
In conclusion, rimonabant is a synthetic cannabinoid receptor antagonist that has potential therapeutic applications in various fields of medicine. Its mechanism of action involves blocking the CB1 receptor, which regulates appetite, energy balance, and glucose metabolism. Rimonabant has been shown to reduce food intake, body weight, and improve insulin sensitivity in obese and diabetic patients, as well as reduce the rewarding effects of nicotine. However, further research is needed to determine its safety and efficacy in various applications.

Synthesis Methods

Rimonabant is synthesized by reacting 3-(1-pyrrolidinyl)-1-benzothiophene-2-carboxylic acid with phenyl isocyanate in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with hydrogen peroxide to yield the final product, N-phenyl-3-(1-pyrrolidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide.

Scientific Research Applications

Rimonabant has been extensively studied for its potential therapeutic applications in various fields of medicine, including obesity, diabetes, addiction, and neurodegenerative disorders. Rimonabant has been shown to reduce food intake, body weight, and improve insulin sensitivity in obese and diabetic patients. It has also been studied as a potential treatment for nicotine addiction, as it reduces the rewarding effects of nicotine.

properties

IUPAC Name

1,1-dioxo-N-phenyl-3-pyrrolidin-1-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-19(20-14-8-2-1-3-9-14)18-17(21-12-6-7-13-21)15-10-4-5-11-16(15)25(18,23)24/h1-5,8-11H,6-7,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGKDOPYBMYQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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